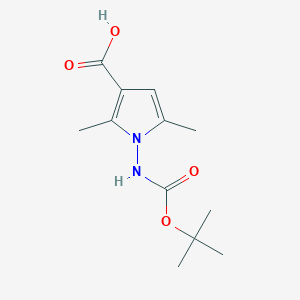
1-(2-Azidobutan-2-yl)-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Azidobutan-2-yl)-4-fluorobenzene is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific fields. This compound is commonly used in the synthesis of other chemicals and has been found to have several biochemical and physiological effects. In
Mécanisme D'action
Target of Action
“1-(2-Azidobutan-2-yl)-4-fluorobenzene” is a compound that contains an azide group and a fluorobenzene group. Azides are known to be reactive and can participate in click chemistry reactions, specifically Huisgen 1,3-dipolar cycloadditions . Fluorobenzenes are aromatic compounds that are often used in the design of pharmaceuticals and agrochemicals due to the unique properties of the fluorine atom .
Mode of Action
This is a type of click chemistry, which is often used in drug discovery and development due to its high yield, specificity, and reliability .
Biochemical Pathways
Without specific studies on “this compound”, it’s difficult to say which biochemical pathways it might affect. Compounds containing azide groups have been used in a variety of biological applications, including the study of biological processes and the development of new drugs .
Pharmacokinetics
These properties can vary widely depending on the specific structure of the compound and can be influenced by factors such as its size, polarity, and the presence of functional groups .
Result of Action
Without specific information on “this compound”, it’s difficult to predict the exact molecular and cellular effects of this compound. Azides and fluorobenzenes are both used in the synthesis of biologically active compounds, suggesting that this compound could potentially have biological activity .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors. For example, the presence of a catalyst (such as copper) could trigger a reaction between the azide group and an alkyne to form a triazole . The pH, temperature, and presence of other chemicals could also potentially affect the compound’s behavior .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Azidobutan-2-yl)-4-fluorobenzene in lab experiments is its ability to act as a bioorthogonal labeling reagent. This compound can be used to label specific biomolecules in biological systems without interfering with their normal function. Additionally, the photochemical properties of this compound make it useful in photoaffinity labeling experiments.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has not been extensively studied for its toxicity, and caution should be taken when handling it. Additionally, the mechanism of action of this compound is not well understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research involving 1-(2-Azidobutan-2-yl)-4-fluorobenzene. One area of research could focus on the development of new inhibitors for enzymes using this compound as a starting point. Additionally, further research could be done to fully understand the mechanism of action of this compound and its potential applications in photoaffinity labeling experiments. Finally, research could be done to study the potential toxicity of this compound and to develop safer methods for handling it in lab experiments.
Méthodes De Synthèse
The synthesis of 1-(2-Azidobutan-2-yl)-4-fluorobenzene involves the reaction of 4-fluorobenzyl bromide with sodium azide in the presence of copper(I) iodide as a catalyst. The reaction takes place in dimethylformamide (DMF) at a temperature of 80°C for 24 hours. The resulting product is purified through column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
1-(2-Azidobutan-2-yl)-4-fluorobenzene has various scientific research applications. It is commonly used in the synthesis of other chemicals such as 4-(4-Fluorophenyl)-1H-1,2,3-triazole, which is used as a bioorthogonal labeling reagent. This compound has also been used in the development of fluorescent probes for imaging biological systems. Additionally, this compound has been used in the synthesis of inhibitors for enzymes such as histone deacetylases and protein tyrosine phosphatases.
Propriétés
IUPAC Name |
1-(2-azidobutan-2-yl)-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3/c1-3-10(2,13-14-12)8-4-6-9(11)7-5-8/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPPGMNMHYTKTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=C(C=C1)F)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide](/img/structure/B2622219.png)
![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2622221.png)

![4-(((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamoyl)phenyl acetate](/img/structure/B2622224.png)


![Methyl 2-(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoate](/img/structure/B2622228.png)
